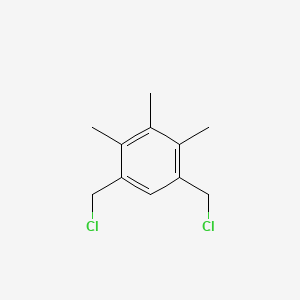![molecular formula C20H20FNO B14592466 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one CAS No. 61297-92-5](/img/structure/B14592466.png)
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position, a methyl group at the 4th position, and a propylphenylmethyl group at the 1st position, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogen atoms, such as the fluorine in this compound, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological macromolecules.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities. This compound may be investigated for similar therapeutic potentials.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. The propylphenylmethyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoroquinoline: Shares the fluorine substitution but lacks the methyl and propylphenylmethyl groups.
4-Methylquinoline: Contains the methyl group but lacks the fluorine and propylphenylmethyl groups.
1-[(4-Propylphenyl)methyl]quinoline: Features the propylphenylmethyl group but lacks the fluorine and methyl groups.
Uniqueness
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61297-92-5 |
|---|---|
Molekularformel |
C20H20FNO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
6-fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2-one |
InChI |
InChI=1S/C20H20FNO/c1-3-4-15-5-7-16(8-6-15)13-22-19-10-9-17(21)12-18(19)14(2)11-20(22)23/h5-12H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
UCQSKVWDDQNEON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C(=CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
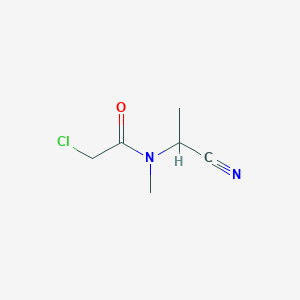

![[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol](/img/structure/B14592398.png)
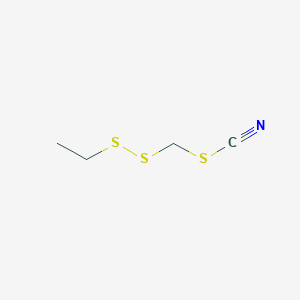

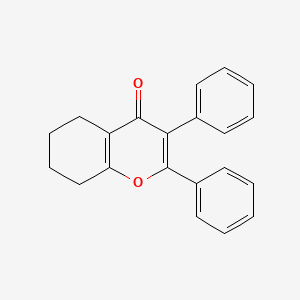
![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
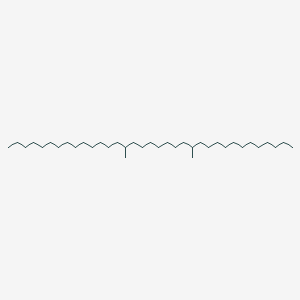
![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy-](/img/structure/B14592444.png)
